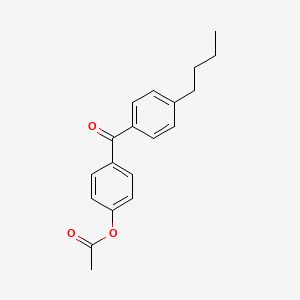

4-Acetoxy-4'-butylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-butylbenzophenone typically involves the acetylation of 4-hydroxy-4’-butylbenzophenone. One common method includes the reaction of 4-hydroxy-4’-butylbenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes. The product is then precipitated by adding water and purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of 4-Acetoxy-4’-butylbenzophenone may involve similar synthetic routes but on a larger scale. The process would include optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-butylbenzophenone can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxy-4’-butylbenzophenone and acetic acid.

Oxidation: The butyl group can be oxidized to form corresponding carboxylic acids.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

Hydrolysis: 4-Hydroxy-4’-butylbenzophenone and acetic acid.

Oxidation: Butylbenzoic acid derivatives.

Substitution: Halogenated or nitrated derivatives of 4-Acetoxy-4’-butylbenzophenone.

Scientific Research Applications

4-Acetoxy-4’-butylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-butylbenzophenone involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing 4-hydroxy-4’-butylbenzophenone, which can further interact with biological molecules. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding to proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-4’-butylbenzophenone: The hydrolyzed form of 4-Acetoxy-4’-butylbenzophenone.

4-Acetoxybenzophenone: Lacks the butyl group, making it less hydrophobic.

4-Butylbenzophenone: Lacks the acetoxy group, affecting its reactivity and solubility.

Uniqueness

4-Acetoxy-4’-butylbenzophenone is unique due to the presence of both the butyl and acetoxy groups, which influence its chemical reactivity and physical properties. The butyl group increases its hydrophobicity, while the acetoxy group makes it susceptible to hydrolysis, providing a versatile compound for various applications.

Biological Activity

4-Acetoxy-4'-butylbenzophenone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a benzophenone core with an acetoxy group and a butyl substituent, which may influence its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown its effectiveness against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptotic cells as assessed by flow cytometry. The results indicated that at concentrations above 50 µM, significant apoptosis was observed, correlating with increased levels of pro-apoptotic proteins .

Table 2: Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 50 | 30 | Caspase activation |

| HT-29 | 100 | 45 | Mitochondrial pathway involvement |

| A549 | 75 | 25 | DNA fragmentation |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, leading to oxidative stress that triggers apoptosis.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

- Inhibition of Signaling Pathways : It appears to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .

Safety and Toxicity

While the compound shows promising biological activities, its safety profile is crucial for potential therapeutic applications. Preliminary toxicity studies indicate that at lower concentrations, it exhibits minimal cytotoxicity toward normal human cells. However, further investigations are necessary to fully understand its pharmacokinetics and long-term effects .

Properties

IUPAC Name |

[4-(4-butylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-4-5-15-6-8-16(9-7-15)19(21)17-10-12-18(13-11-17)22-14(2)20/h6-13H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESPSXZQBVIHMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641714 |

Source

|

| Record name | 4-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-74-8 |

Source

|

| Record name | 4-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.